(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

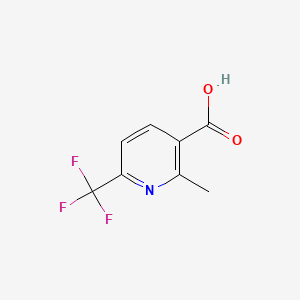

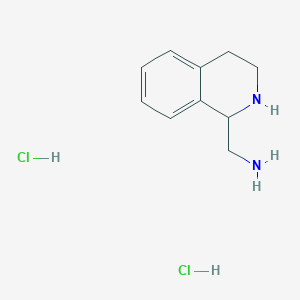

“(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride” is a chemical compound with the CAS Number: 140845-50-7 . It has a molecular weight of 235.16 g/mol . The IUPAC name for this compound is 1,2,3,4-tetrahydro-1-isoquinolinylmethanamine dihydrochloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-4,10,12H,5-7,11H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis

This compound has a molecular formula of C10H16Cl2N2 . It is typically stored at room temperature .Scientific Research Applications

Neuroprotective Properties

The compound and its derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have been found to have high pharmacological potential and a broad spectrum of action in the brain . 1MeTIQ has gained special interest as a neuroprotectant due to its ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Antagonism to Glutamatergic System

The compound’s neuroprotective properties may be attributed to its antagonism to the glutamatergic system . This suggests that it could be useful in treating disorders related to glutamate toxicity.

Anti-addictive Properties

1MeTIQ has shown potential as a drug for combating substance abuse, through the attenuation of craving . This suggests that it could be used in the treatment of addiction.

Free Radicals Scavenging

The compound and its derivatives have free radicals scavenging properties . This could be beneficial in conditions where oxidative stress plays a role.

Inhibition of Monoamine Oxidase (MAO)

The compound and its derivatives may inhibit MAO , an enzyme that breaks down neurotransmitters such as dopamine and serotonin. This suggests potential applications in the treatment of depression and other mood disorders.

Potential Treatment for Parkinson’s Disease

The compound’s ability to induce the formation of Lewy bodies, which are characteristic of Parkinson’s disease , suggests potential applications in the treatment of this neurodegenerative disorder.

Safety and Hazards

properties

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-1-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2.2ClH/c11-7-10-9-4-2-1-3-8(9)5-6-12-10;;/h1-4,10,12H,5-7,11H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYQJSFFKBVSPBX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)CN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1,2,3,4-Tetrahydroisoquinolin-1-ylmethyl)amine dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Methylsulfonyl)-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1305663.png)

![2-Methylsulfonyl-1-[6-(trifluoromethyl)-pyridin-3-yl]ethanone](/img/structure/B1305664.png)

![3-Methyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid](/img/structure/B1305667.png)

![5-[1-Methyl-5-(Trifluoromethyl)-1H-Pyrazol-3-Yl]Thiophene-2-Sulfonyl Chloride](/img/structure/B1305684.png)